molecular formula C7H13NS B13285831 1-Cyclopropylpyrrolidine-3-thiol

1-Cyclopropylpyrrolidine-3-thiol

Cat. No.: B13285831
M. Wt: 143.25 g/mol
InChI Key: ZIRBLEYPXVIUTD-UHFFFAOYSA-N
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Description

1-Cyclopropylpyrrolidine-3-thiol is an organic compound featuring a cyclopropyl group attached to a pyrrolidine ring, which in turn is bonded to a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylpyrrolidine-3-thiol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with a suitable thiol-containing reagent can yield the desired product. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation of the thiol group .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylpyrrolidine-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclopropylpyrrolidine-3-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Cyclopropylpyrrolidine-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropylpyrrolidine-3-thiol is unique due to the combination of its cyclopropyl, pyrrolidine, and thiol groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

1-cyclopropylpyrrolidine-3-thiol

InChI

InChI=1S/C7H13NS/c9-7-3-4-8(5-7)6-1-2-6/h6-7,9H,1-5H2

InChI Key

ZIRBLEYPXVIUTD-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(C2)S

Origin of Product

United States

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